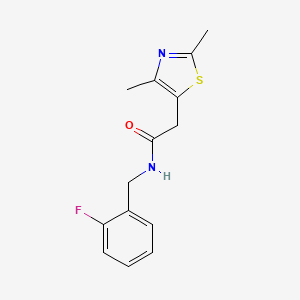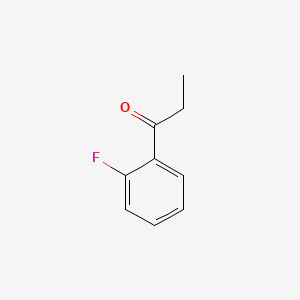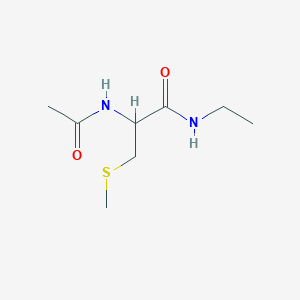
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research for assessing cell viability and proliferation. MTT is a synthetic compound that is not found naturally in any organism.
作用機序
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is reduced by mitochondrial enzymes, specifically succinate dehydrogenase, in living cells. The reduction of this compound to formazan occurs in the mitochondria of viable cells. The formazan produced is insoluble and accumulates in the cells, leading to a change in color that can be quantified using a spectrophotometer.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research.
実験室実験の利点と制限
The main advantage of using 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide as a cell viability assay is its simplicity and ease of use. It is a colorimetric assay that can be performed quickly and easily with minimal equipment. However, this compound has some limitations. It is not suitable for use with all cell types, and it can be affected by factors such as pH, temperature, and the presence of other compounds in the sample.
将来の方向性
There are several future directions for the use of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound can be used to assess the cytotoxicity of potential drugs and to determine their efficacy in killing cancer cells. Another potential application is in the study of mitochondrial function and dysfunction in disease. This compound can be used to assess the activity of mitochondrial enzymes in cells from patients with mitochondrial disorders, providing insight into the underlying mechanisms of these diseases. Finally, this compound could be used in the development of new therapies for neurodegenerative diseases such as Alzheimer's disease. This compound can be used to assess the viability of neurons in culture, providing a valuable tool for the development of new treatments for these diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in scientific research for assessing cell viability and proliferation. This compound is a simple and easy-to-use colorimetric assay that measures the activity of mitochondrial enzymes in living cells. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is synthesized by reacting 2-(4-iodophenyl)ethylamine with 2,4-dimethylthiazol-5-carboxylic acid to form 2-(4-iodophenyl)ethyl-2,4-dimethylthiazol-5-carboxamide. This compound is then reacted with sodium borohydride and acetic anhydride to form this compound.
科学的研究の応用
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is commonly used in scientific research to assess cell viability and proliferation. It is a widely used colorimetric assay that measures the activity of mitochondrial enzymes in living cells. This compound is reduced by these enzymes to formazan, which is a purple-colored compound that can be quantified using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells in the sample.
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOQEKDPNLOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)





![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)


